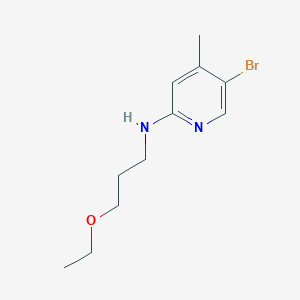

5-bromo-N-(3-ethoxypropyl)-4-methylpyridin-2-amine

Description

5-Bromo-N-(3-ethoxypropyl)-4-methylpyridin-2-amine is a brominated pyridine derivative characterized by a 4-methyl substituent on the pyridine ring and a 3-ethoxypropylamine group at the 2-position. This compound belongs to a class of molecules with demonstrated pharmacological relevance, including antimicrobial, antiviral, and antitumor activities, as seen in related pyridine derivatives . The 3-ethoxypropyl chain contributes to solubility and bioavailability by balancing lipophilicity and hydrogen-bonding capacity.

Synthetic routes for such compounds typically involve reductive amination or nucleophilic substitution. For example, analogous compounds like 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine are synthesized via reductive amination using sodium cyanoborohydride , while other derivatives employ coupling reactions catalyzed by acids like 4-toluenesulfonic acid .

Properties

IUPAC Name |

5-bromo-N-(3-ethoxypropyl)-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2O/c1-3-15-6-4-5-13-11-7-9(2)10(12)8-14-11/h7-8H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUWHGHYBNGGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=NC=C(C(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-ethoxypropyl)-4-methylpyridin-2-amine typically involves the following steps:

Bromination: The starting material, 4-methylpyridin-2-amine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

Alkylation: The brominated intermediate is then subjected to alkylation with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the ethoxypropyl group at the nitrogen atom.

Industrial Production Methods

Industrial production of 5-bromo-N-(3-ethoxypropyl)-4-methylpyridin-2-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxypropyl group and the pyridine ring.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the ethoxypropyl group or the pyridine ring.

Reduction Products: Reduced derivatives of the ethoxypropyl group or the pyridine ring.

Coupling Products: Biaryl or alkyl-aryl compounds formed through coupling reactions.

Scientific Research Applications

5-bromo-N-(3-ethoxypropyl)-4-methylpyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-ethoxypropyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethoxypropyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-N-(3-ethoxypropyl)-4-methylpyridin-2-amine can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis:

Table 1: Comparative Analysis of Brominated Pyridin-2-amine Derivatives

Key Observations:

Substituent Effects on Physicochemical Properties: The 3-ethoxypropyl group in the target compound provides extended alkyl chain length, enhancing lipophilicity compared to shorter chains like 2-methoxyethyl . This may improve membrane permeability but reduce aqueous solubility.

Synthetic Accessibility :

- Derivatives with simple alkyl chains (e.g., methoxyethyl) are synthesized via straightforward alkylation, while bulkier groups (e.g., 3,4-dimethoxybenzyl) require reductive amination .

Crystallinity and Stability: The presence of hydrogen-bond donors (e.g., NH in pyridin-2-amine) facilitates dimer formation in the solid state, as observed in 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine . The ethoxypropyl group may disrupt such interactions, leading to lower melting points.

Substituent variations modulate target selectivity and pharmacokinetics.

Biological Activity

5-bromo-N-(3-ethoxypropyl)-4-methylpyridin-2-amine is a compound belonging to the class of pyridine derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-bromo-N-(3-ethoxypropyl)-4-methylpyridin-2-amine is CHBrNO, with a molecular weight of approximately 285.18 g/mol. The compound features a bromine atom at the 5-position of the pyridine ring and an ethoxypropyl group attached to the nitrogen atom at the 2-position. This unique structure contributes to its biological activity.

Research indicates that 5-bromo-N-(3-ethoxypropyl)-4-methylpyridin-2-amine interacts with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The compound's structural modifications can significantly influence its interaction profiles, making it a candidate for further exploration in drug development.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of pyridine derivatives. For instance, related compounds have shown activity against various bacterial strains, suggesting that 5-bromo-N-(3-ethoxypropyl)-4-methylpyridin-2-amine may exhibit similar effects. Comparative analysis with structurally related compounds indicates that modifications in substituents can enhance antimicrobial efficacy.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Bromo-N-(3-methoxypropyl)pyridin-2-amine | Methoxy group instead of ethoxy | Antimicrobial properties |

| 5-Bromo-N-(4-methylpyridin-2-amine) | Methyl substitution on pyridine ring | Potential anticancer activity |

| 5-Bromo-N-(3-hydroxypropyl)pyridin-2-amine | Hydroxy group addition | Neuroprotective effects |

| 5-Bromo-N-(4-fluoropropyl)pyridin-2-amine | Fluoro group substitution | Enhanced selectivity in targets |

Anticancer Activity

Pyridine derivatives have been investigated for their anticancer properties. Preliminary studies suggest that 5-bromo-N-(3-ethoxypropyl)-4-methylpyridin-2-amine may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's effectiveness against specific cancer cell lines warrants further investigation.

Case Studies and Research Findings

- Binding Affinity Studies : Molecular docking studies have been conducted to evaluate the binding affinity of 5-bromo-N-(3-ethoxypropyl)-4-methylpyridin-2-amine with various enzymes and receptors. These studies reveal that the compound exhibits significant binding interactions, which may correlate with its biological activities.

- In Vitro Testing : In vitro assays have shown that derivatives similar to 5-bromo-N-(3-ethoxypropyl)-4-methylpyridin-2-amines exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, one study reported IC values in the low micromolar range for structurally related compounds, indicating potent activity against resistant cell lines.

- Comparative Analysis : A comparative analysis with other brominated pyridine derivatives highlights the unique pharmacological properties conferred by the ethoxypropyl substituent. This modification enhances solubility and may improve bioavailability, making it a promising candidate for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.